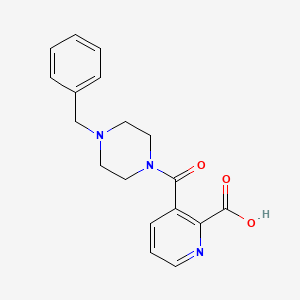
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a complex organic compound notable for its significant roles in various scientific applications, ranging from synthetic chemistry to medicinal chemistry. Its unique structure, encompassing both triazine and picolinamide moieties, contributes to its distinctive chemical reactivity and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multi-step reactions, starting from readily available precursors. A common synthetic route involves the reaction of 2-chloromethyl-4-(dimethylamino)-6-morpholino-1,3,5-triazine with picolinamide under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at ambient to slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and yield. Continuous flow synthesis methods are often employed, where the reagents are fed through a series of reactors under controlled conditions, minimizing by-products and ensuring consistent quality. Automation and in-line monitoring of reaction parameters enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under controlled conditions to yield N-oxide derivatives.
Reduction: : May undergo reduction reactions, typically under hydrogenation conditions, affecting the triazine ring or the dimethylamino group.
Substitution: : Exhibits reactivity towards nucleophilic substitution due to the electrophilic nature of the triazine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) are utilized.
Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation often leads to the formation of N-oxide derivatives.
Reduction typically yields demethylated or ring-reduced products.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide finds applications across multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe for studying enzymatic functions and interactions due to its bioactive nature.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and catalytic systems.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves:
Inhibition of enzyme activity: : Binding to the active site or allosteric sites of enzymes, leading to altered catalytic activity.
Receptor modulation: : Interaction with cellular receptors, influencing signal transduction pathways and cellular responses. The triazine moiety is particularly significant in mediating these interactions due to its ability to form stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is unique compared to similar compounds due to the combination of the triazine and picolinamide groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)picolinamide
N-((4-(morpholino)-1,3,5-triazin-2-yl)methyl)picolinamide: These compounds share structural motifs but differ in their substituents and, consequently, their chemical and biological properties.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZJFVSOJYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)
![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)


![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)
![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)

